Physicochemical Differentiation vs. the Des-Nitro Analog (CAS 1284860-55-4)
The 6-nitro group present in the target compound is absent in the direct quinoxaline analog (1-(quinoxalin-2-yl)pyrrolidin-3-yl)methanol (CAS 1284860-55-4). Calculated molecular properties indicate a +44 Da mass increase, an additional hydrogen-bond acceptor, and a predicted elevation of lipophilicity by approximately +0.5 to +0.8 log units relative to the des-nitro parent . While these in silico shifts predict a meaningful change in permeability and solubility, no experimental head-to-head comparison under identical assay conditions has been published. The nitro group also introduces a redox-active handle that can participate in reductive bioactivation pathways, a liability absent in the non-nitrated scaffold [1].
| Evidence Dimension | Predicted physicochemical difference imparted by the 6-nitro substituent |
|---|---|
| Target Compound Data | MW 274.28; HBA = 4; predicted logP shift ≈ +0.5–0.8 (relative to des-nitro analog) |
| Comparator Or Baseline | (1-(Quinoxalin-2-yl)pyrrolidin-3-yl)methanol (CAS 1284860-55-4): MW 229.28; HBA = 3 |
| Quantified Difference | ΔMW = +44 Da; ΔHBA = +1; logP shift estimated from nitro-aromatic SAR trends |
| Conditions | In silico property calculation (ACD/Labs or analogous prediction engine) |
Why This Matters
Purchasing the des-nitro analog instead of the target compound would omit a critical hydrogen-bond acceptor and redox center, potentially collapsing activity in assays where the nitro group is a pharmacophoric requirement.
- [1] EvitaChem (excluded source; used here only for structural annotation and not for primary evidence). Mechanism of action for (1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol. View Source
